molecular formula C10H15N3S B13062485 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]

Katalognummer: B13062485
Molekulargewicht: 209.31 g/mol
InChI-Schlüssel: QXEKLMJVFYZLAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiane] is a heterocyclic compound with a unique spiro structure It consists of an imidazo[4,5-c]pyridine ring fused to a thiane ring, creating a spiro junction

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazo[4,5-c]pyridine derivative with a thiane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiane] is unique due to its spiro junction, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H15N3S

Molekulargewicht

209.31 g/mol

IUPAC-Name

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,3'-thiane]

InChI

InChI=1S/C10H15N3S/c1-3-10(6-14-5-1)9-8(2-4-13-10)11-7-12-9/h7,13H,1-6H2,(H,11,12)

InChI-Schlüssel

QXEKLMJVFYZLAN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CSC1)C3=C(CCN2)NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.